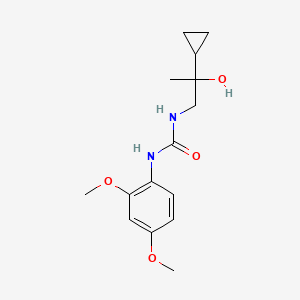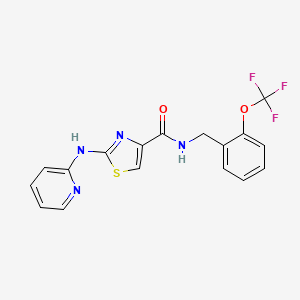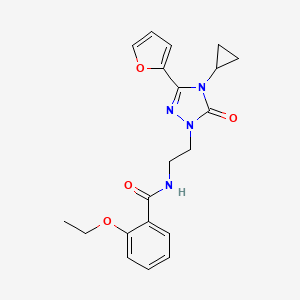
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography
A study focused on the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea , a new derivative of dehydroabietic acid, revealing insights into its crystallographic features. This work contributes to the understanding of molecular arrangements and could inform the design of new compounds with specific physical properties (Xiaoping Rao et al., 2010).
Synthesis of Nucleosides
Research on the synthesis of 1-(hydroxyalkoxy)pyrimidines represents a novel series of acyclic nucleoside analogues, offering a pathway for creating new therapeutic agents by exploring the chemistry of urea derivatives in nucleoside synthesis (Michael Raymond Harnden et al., 1990).
Organic Synthesis
A significant study discusses hindered ureas as masked isocyanates for the facile carbamoylation of nucleophiles under neutral conditions . This research opens up new avenues in synthetic chemistry, particularly in the efficient and selective formation of carbamates, which are valuable in medicinal chemistry and materials science (M. Hutchby et al., 2009).
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-12-7-6-11(20-2)8-13(12)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUWYPHEPPPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)
![methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)
![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)
![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)
![3-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2582209.png)
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2582216.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)
![6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2582218.png)

